Cas no 2137999-03-0 (6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl fluoride)

6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
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- 2137999-03-0
- 6-chloro-4-(trifluoromethyl)pyridine-3-sulfonyl fluoride
- EN300-728922
- 6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl fluoride
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- インチ: 1S/C6H2ClF4NO2S/c7-5-1-3(6(8,9)10)4(2-12-5)15(11,13)14/h1-2H
- InChIKey: PPMAOJLCKNZHSV-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(C(F)(F)F)=C(C=N1)S(=O)(=O)F
計算された属性
- せいみつぶんしりょう: 262.9430898g/mol
- どういたいしつりょう: 262.9430898g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 325
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 55.4Ų
6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl fluoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-728922-1.0g |
6-chloro-4-(trifluoromethyl)pyridine-3-sulfonyl fluoride |
2137999-03-0 | 1g |
$0.0 | 2023-06-07 |
6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl fluoride 関連文献
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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3. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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8. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl fluorideに関する追加情報
Introduction to 6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl fluoride (CAS No. 2137999-03-0)
6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl fluoride, with the CAS number 2137999-03-0, is a versatile and highly reactive compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structural features, including a chlorinated pyridine ring, a trifluoromethyl group, and a sulfonyl fluoride functional group. These features endow the compound with a range of valuable properties, making it an important building block in the synthesis of various pharmaceuticals and advanced materials.
The chlorinated pyridine ring in 6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl fluoride contributes to its stability and reactivity, while the trifluoromethyl group enhances its lipophilicity and metabolic stability. The sulfonyl fluoride functional group is particularly noteworthy for its high reactivity and ability to participate in a variety of chemical transformations, such as nucleophilic substitution reactions and cross-coupling reactions. These properties make the compound an attractive candidate for the development of new drugs and functional materials.
In the realm of medicinal chemistry, 6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl fluoride has been extensively studied for its potential applications in drug discovery. Recent research has highlighted its utility as a key intermediate in the synthesis of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific enzymes involved in various disease pathways, including cancer and inflammatory disorders. The ability to fine-tune the properties of these derivatives through strategic modifications has opened up new avenues for drug design and optimization.
Beyond its medicinal applications, 6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl fluoride has also found use in materials science. Its unique combination of functional groups makes it an excellent precursor for the synthesis of advanced polymers and coatings. Research conducted at leading institutions has shown that polymers derived from this compound exhibit enhanced thermal stability, mechanical strength, and chemical resistance. These properties are highly desirable in applications such as electronics, aerospace, and automotive industries, where materials with superior performance characteristics are essential.
The synthesis of 6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl fluoride typically involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Common synthetic routes include the reaction of 6-chloro-4-(trifluoromethyl)pyridin-3-amine with sulfonyl chloride or fluorosulfonic acid. Advances in catalytic methods have further improved the efficiency and sustainability of these syntheses, making it more accessible for large-scale production.
In terms of safety and handling, it is important to note that while 6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl fluoride is not classified as a hazardous material or controlled substance, it should be handled with care due to its reactivity. Proper personal protective equipment (PPE) should be used when working with this compound to minimize exposure risks. Additionally, storage conditions should be carefully controlled to maintain its stability and prevent degradation.
To summarize, 6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl fluoride (CAS No. 2137999-03-0) is a highly valuable compound with a wide range of applications in both medicinal chemistry and materials science. Its unique structural features and reactivity make it an indispensable building block for the development of new drugs and advanced materials. Ongoing research continues to uncover new possibilities for this compound, solidifying its importance in modern scientific endeavors.
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